2,4,8-Trihydroxy-1-tetralone, cis-(-)-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

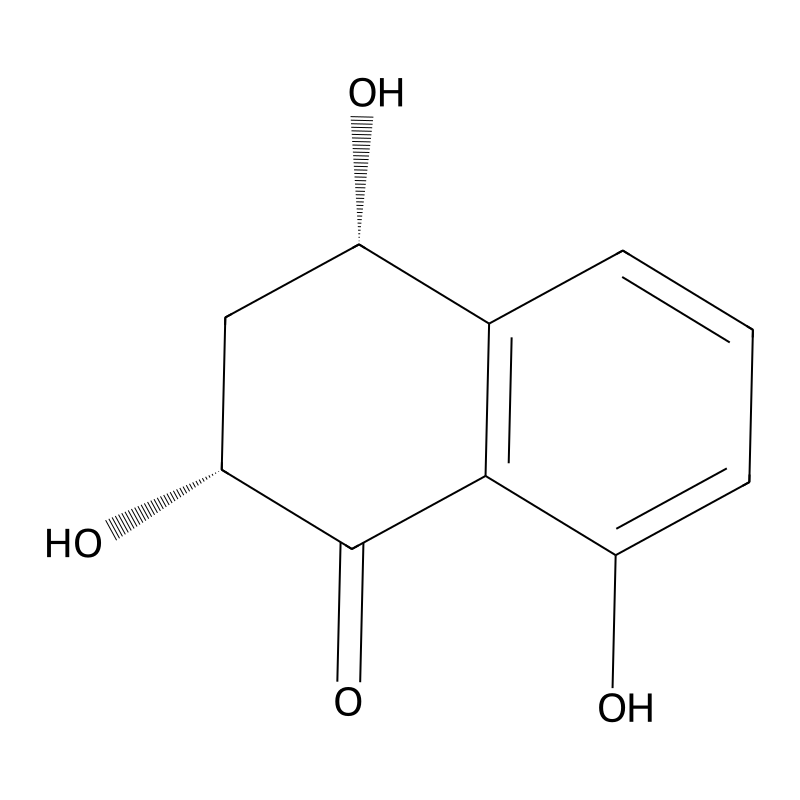

2,4,8-Trihydroxy-1-tetralone, cis-(-)- is an organic compound with the molecular formula and a molecular weight of approximately 194.184 g/mol. It is characterized by three hydroxyl groups at the 2, 4, and 8 positions of the tetralone structure, which is a bicyclic compound consisting of a benzene ring fused to a cyclopentane ring. This compound exists in two stereoisomeric forms: cis-(+)- and cis-(-)-, with the latter being a natural product found in species such as Talaromyces diversus and Aspergillus diversus .

- Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

- Reduction: The hydroxyl groups can be reduced to yield reduced tetralone derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.

- Substitution: Hydroxyl groups may undergo substitution reactions with reagents such as thionyl chloride or alkyl halides to form halogenated or alkylated derivatives .

Research indicates that 2,4,8-Trihydroxy-1-tetralone, cis-(-)- exhibits significant biological activities. It has been studied for its potential antioxidant and antimicrobial properties, which may contribute to its application in medicinal chemistry. Additionally, derivatives of this compound have been utilized in microbial reduction processes to produce optically active tetralins, valuable in asymmetric synthesis .

The synthesis of 2,4,8-Trihydroxy-1-tetralone, cis-(-)- typically involves the hydroxylation of 1-tetralone derivatives under controlled conditions. Various synthetic routes can be employed:

- Hydroxylation: This method involves adding hydroxyl groups to the tetralone structure using specific reagents under mild conditions.

- Microbial Reduction: Utilizing yeast strains or filamentous fungi for the microbial reduction of precursors to yield optically active forms of the compound .

The applications of 2,4,8-Trihydroxy-1-tetralone, cis-(-)- are diverse:

- Chemistry: It serves as a building block for synthesizing complex organic molecules.

- Biology: The compound is studied for its potential therapeutic effects against various diseases due to its biological activity.

- Medicine: It has been explored in the synthesis of pharmaceuticals, including antidepressants like sertraline hydrochloride .

Studies on the interaction of 2,4,8-Trihydroxy-1-tetralone, cis-(-)- with biological systems have revealed its potential role in biochemical pathways. For instance, it has been implicated in NADPH-dependent tetrahydroxynaphthalene reductase activity in Magnaporthe grisea, indicating its significance in natural product biosynthesis and drug discovery .

Several compounds share structural similarities with 2,4,8-Trihydroxy-1-tetralone, cis-(-)-. A comparison highlights its unique characteristics:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 2,4,8-Trihydroxy-1-tetralone, cis-(+)- | Stereoisomer | Different optical activity compared to cis-(-)- |

| 2,4,8-Trihydroxy-1-tetralone (racemic) | Mixture of both stereoisomers | Contains both cis-(+)- and cis-(-)- forms |

| 2,4,8-Trihydroxy-1-tetralone, trans-(+)- | Different stereochemistry | Distinct spatial arrangement affecting reactivity |

The uniqueness of 2,4,8-Trihydroxy-1-tetralone, cis-(-)- lies in its specific stereochemistry and biological activity profile which may influence its chemical reactivity and potential therapeutic applications .

XLogP3

UNII

Other CAS

137623-31-5